molecular formula C21H17N5O2 B6010716 2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone

2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone

Cat. No.: B6010716
M. Wt: 371.4 g/mol
InChI Key: KGSPMASMABTSNR-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methoxybenzaldehyde, also known as Ortho-vanillin, is a member of the class of benzaldehydes that is salicylaldehyde substituted by a methoxy group at position 3 . It has a role as an antimutagen and a plant metabolite . It is a natural product found in Strychnos cathayensis, Hyssopus officinalis, and Panax ginseng .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-methoxybenzaldehyde is C8H8O3 . The molecular weight is 152.15 g/mol . The IUPAC name is 2-hydroxy-3-methoxybenzaldehyde .


Physical and Chemical Properties Analysis

The molecular weight of 2-Hydroxy-3-methoxybenzaldehyde is 152.1473 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-3-6 (5-9)8 (7)10/h2-5,10H,1H3 .

Mechanism of Action

There is an intramolecular hydrogen bond involving the hydrazide N atom and the hydroxyl O atom on the benzene ring .

Safety and Hazards

2-Hydroxy-3-methoxybenzaldehyde is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

2-methoxy-6-[(E)-[(2-pyridin-3-ylquinazolin-4-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-28-18-10-4-6-14(19(18)27)13-23-26-21-16-8-2-3-9-17(16)24-20(25-21)15-7-5-11-22-12-15/h2-13,27H,1H3,(H,24,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSPMASMABTSNR-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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